Copper(1+) copper(2+) bromide, also referred to as copper(I) copper(II) bromide, is a mixed-valence compound comprising both copper(I) and copper(II) ions. Its general formula can be represented as CuBr, where the copper ions exhibit oxidation states of +1 and +2. The compound typically appears as a reddish-brown solid and is notable for its unique electronic and structural properties, which arise from the presence of both oxidation states in its structure.
The compound exhibits a polymeric structure, similar to that of zinc sulfide, with copper ions coordinated by bromide ligands. This dual oxidation state allows for interesting chemical reactivity and potential applications in various fields, including catalysis and materials science.
This highlights the ability of copper(I) to easily oxidize in air, making it reactive under certain conditions .
This reaction is pivotal in synthetic organic chemistry for creating aromatic compounds .
The biological activity of copper(1+) copper(2+) bromide is linked to its interaction with biological systems:
Several methods are employed to synthesize copper(1+) copper(2+) bromide:
Copper(1+) copper(2+) bromide has diverse applications across various fields:
Interaction studies involving copper(1+) copper(2+) bromide focus on its behavior in biological systems and its reactivity with other chemical species:
Copper(1+) copper(2+) bromide shares similarities with several other compounds, each exhibiting distinct properties:
| Compound | Formula | Oxidation States | Unique Features |
|---|---|---|---|
| Copper(I) Bromide | CuBr | +1 | White solid; used in organic synthesis |
| Copper(II) Bromide | CuBr₂ | +2 | More reactive; used in photographic processing |
| Silver Bromide | AgBr | +1 | Primarily used in photography; less stable |
| Lead(II) Bromide | PbBr₂ | +2 | Heavier metal compound; different oxidation state |
The uniqueness of copper(1+) copper(2+) bromide lies in its mixed-valence nature, which allows it to participate in a wider range of
The synthesis of mixed-valent copper bromide systems can be broadly categorized into solid-state and solution-based methods, each offering distinct advantages in controlling oxidation states and structural homogeneity.
Solid-state approaches often involve thermal treatments or mechanochemical reactions. For example, anhydrous copper(II) bromide (CuBr₂) is synthesized by heating copper(II) oxide with hydrobromic acid, yielding a polymeric structure with planar CuBr₄ units connected into chains. Mechanochemical methods, such as ball milling, have been employed to prepare copper(I)/N-heterocyclic carbene (NHC) complexes, though these typically require inert atmospheres to prevent oxidation. A key challenge in solid-state synthesis is achieving uniform mixing of Cu(I) and Cu(II) species, as localized oxidation states may dominate without stabilizing ligands.
Solution methods provide greater control over stoichiometry and ligand coordination. A notable example involves reacting copper(I) bromide (CuBr) with bifunctional ligands like amine-bis(triazolyl) derivatives (e.g., L3 with a 1,5-naphthalene linker) in acetonitrile. This results in dinuclear (μ-Ln)(CuBr)₂ complexes, where the ligand bridges Cu(I) and Cu(II) centers. The solvent polarity and temperature critically influence redox equilibria; for instance, recrystallizing CuBr₂·4H₂O below 18°C preserves the tetrahydrate, while heating drives dehydration to anhydrous CuBr₂.
| Parameter | Solid-State Synthesis | Solution-Based Synthesis |
|---|---|---|
| Oxidation Control | Limited by redox environment | Tunable via ligand/solvent choice |
| Structural Order | High crystallinity | Variable, ligand-dependent |
| Scalability | High | Moderate |
| Cu(I)/Cu(II) Mixing | Challenging | Facilitated by ligands |
The coexistence of Cu(I) and Cu(II) in mixed-valent systems is highly sensitive to stoichiometric ratios of copper to bromide and auxiliary ligands. The compound "Copper(1+) copper(2+) bromide--copper (1/1/3/1)" implies a molar ratio of 1 Cu(I) : 1 Cu(II) : 3 Br⁻ : 1 additional copper atom, though the exact structural interpretation remains debated.
Excess bromide ions favor Cu(I) stabilization through the formation of complexes like [CuBr₂]⁻. Conversely, substoichiometric bromide promotes Cu(II) dominance. In the CuBr/L3 system, a 1:1 CuBr-to-ligand ratio yields dinuclear complexes, whereas higher CuBr concentrations lead to mononuclear species.
Mixed-valent systems often self-regulate through comproportionation/disproportionation equilibria:
$$
\text{Cu(I)} + \text{Cu(III)} \rightleftharpoons 2 \text{Cu(II)}
$$
However, in bromide-rich environments, Cu(III) is unstable, shifting equilibrium toward Cu(I)/Cu(II) mixtures. Electrochemical studies of CuBr/L3 reveal a formal potential of +0.23 V (vs. Ag/AgCl), indicating moderate stabilization of Cu(II).
| Cu:Br Ratio | Dominant Oxidation State | Stability |
|---|---|---|
| 1:2 | Cu(II) | High in solution |
| 1:1 | Cu(I) | Requires ligands |
| 1:3 | Mixed Cu(I)/Cu(II) | Ligand-dependent |
Ligands play a pivotal role in stabilizing mixed-valent copper bromide systems by modulating electronic interactions and spatial separation between copper centers.
Bifunctional ligands like L3 (1,5-naphthalene-bridged amine-bis(triazole)) enforce Cu···Cu distances of 5.2 Å, enabling weak antiferromagnetic coupling (J = -12 cm⁻¹) while permitting electron delocalization. This contrasts with shorter Cu···Cu distances in L2 (1,3-phenylene linker), which exhibit stronger coupling and reduced catalytic activity.
Ligands with extended π-systems, such as L3, facilitate metal-to-ligand charge transfer (MLCT), stabilizing mixed-valent states. Density functional theory (DFT) calculations show that L3 reduces the energy gap between Cu(I) and Cu(II) by 1.4 eV compared to L1, promoting redox flexibility.
| Ligand | Linker | Cu···Cu Distance (Å) | TOF (h⁻¹)* |
|---|---|---|---|
| L1 | Single-site | N/A | 12 |
| L2 | 1,3-Phenylene | 4.8 | 24 |
| L3 | 1,5-Naphthalene | 5.2 | 38 |
*Turnover frequency for benzyl alcohol oxidation.
Bulky ligands hinder disproportionation by physically separating copper centers, while electron-donating groups (e.g., –NH₂) enhance Cu(II) stability. In the Creutz-Taube analogue [Cu₂Br₄(L3)₂], the ligand’s triazole nitrogen donors provide weak-field coordination, favoring a Robin-Day Class III delocalized system.
The anhydrous forms of copper bromide compounds exhibit distinctive chain-like polymeric architectures that fundamentally define their structural properties [1] [2]. In the solid state, copper(II) bromide adopts a polymeric structure characterized by copper(II) bromide tetrahedral units connected on opposite sides to form extended chains [3] [4]. The crystal structure is monoclinic with space group C2/m, featuring lattice constants of a = 714 pm, b = 346 pm, c = 718 pm, and β = 121° 15' [3] [4].
The polymeric chains are constructed through the connectivity of square coplanar copper(II) bromide units, where each copper(II) center is bonded in a square co-planar geometry to four equivalent bromide atoms [2]. All copper-bromide bond lengths within these chains are consistently 2.42 Å, indicating uniform coordination throughout the polymeric structure [2]. The bromide atoms adopt an L-shaped geometry, coordinating to two equivalent copper(II) atoms, which facilitates the formation of the one-dimensional ribbon-like structures oriented in the (0, 1, 0) direction [2].
Research has demonstrated that these chain-like architectures can be further extended through the incorporation of bridging ligands [5] [6]. X-ray crystallographic analysis has identified one-dimensional coordination polymers formed with pairs of dipyridyl ligands bridging rhombic copper bromide copper units [6]. The formation of copper bromide double chains has been observed in coordination polymers, where copper bromide double chains are formed and connected into layers via μ-N,N' coordination by nitrogen-donor ligands [7] [8].
The structural integrity of these polymeric chains is maintained through specific coordination geometries and intermolecular interactions [9] [10]. In certain copper bromide systems, the dimeric copper(II) bromide tetrahedral motif with two copper(II) cations bridged by bromide atoms leads to the formation of copper(II) bromide tetrahedral-based inorganic chains [9]. These chains can be further stabilized through bridging coordination modes that yield final two-dimensional coordination compounds [9].
| Structural Parameter | Value | Reference |
|---|---|---|
| Space Group | C2/m | [3] [4] |
| Lattice Parameter a | 714 pm | [3] [4] |
| Lattice Parameter b | 346 pm | [3] [4] |
| Lattice Parameter c | 718 pm | [3] [4] |
| β angle | 121° 15' | [3] [4] |
| Cu-Br bond length | 2.42 Å | [2] |
| Coordination geometry | Square coplanar | [2] |
The structural characteristics of copper bromide compounds undergo significant transformations in response to hydration states, leading to distinct polymorphic forms with altered crystallographic properties [11] [3]. The tetrahydrate form of copper(II) bromide, structurally formulated as [copper(II) bromide (water)₂]·2water, exhibits a monoclinic crystal structure consisting of distorted square planar trans-[copper(II) bromide (water)₂] centers accompanied by two additional water molecules [3] [4].
The hydration-dependent polymorphic transformation occurs at a critical temperature threshold of 18°C [3] [4]. Below this temperature, the tetrahydrate can be produced by recrystallization of solutions of copper(II) bromide at 0°C, while heating above 18°C results in the release of water to produce the anhydrous form [3] [4]. This temperature-dependent transformation represents a fundamental structural reorganization from the hydrated square planar coordination to the anhydrous polymeric chain architecture [3] [4].
Experimental investigations have revealed that the abundance of water in solution results in the formation of multiple distinct complexes with drastically different coordination units [11]. The influence of water on polynuclear copper bromide compounds has been systematically studied, demonstrating that water content directly controls the formation of either polynuclear or mononuclear polymorphs [11]. Specifically, increased water content facilitates the transformation from polynuclear [copper ligand₂ bromide₂] compounds to polynuclear {[copper ligand₄ bromide] bromide} · n water compounds and ultimately to mononuclear polymorphs [copper ligand₄ bromide₂]·2water [11].
The structural transformations induced by hydration are accompanied by significant changes in coordination environments and magnetic properties [11]. Polynuclear complexes exhibit weak superexchange interactions between copper ions and bromide ions, while mononuclear complexes demonstrate no exchange interaction [11]. Furthermore, the two polynuclear complexes can transform into each other through dissolution followed by recrystallization under specific conditions, indicating the reversible nature of these hydration-dependent polymorphic transformations [11].
| Hydration State | Temperature Range (°C) | Structural Features | Coordination Environment |
|---|---|---|---|
| Anhydrous | > 18 | Polymeric chains, copper bromide₄ planar units | Square coplanar |
| Tetrahydrate | 0-18 | [copper bromide₂(water)₂]·2water structure | Distorted square planar |
| Polynuclear hydrated | Variable | Multiple coordination units | Mixed coordination |
| Mononuclear hydrated | Variable | Isolated coordination centers | Octahedral/square planar |
The halogen-bridged coordination geometries in copper bromide systems represent a fundamental structural motif that governs the connectivity and dimensional properties of these compounds [9] [12]. The bromide atoms function as bridging ligands through various coordination modes, including μ₂-bromide (dibromide bridge) and μ₃-bromide (tribromide bridge) arrangements [10] [13]. These bridging modes create distinct coordination environments that directly influence the overall structural architecture and properties of the copper bromide systems [12] [10].
In dibromide-bridged systems, the copper-bromide bond distances typically range from 2.42 to 2.55 Å, with corresponding copper⋯copper distances spanning 3.56 to 3.93 Å [5] [9]. These geometric parameters have been consistently observed in coordination polymers such as [copper bromide₂(3,5-dichloropyridine)₂] and [copper bromide₂(3,5-dimethylpyridine)₂], where the structures are characterized by bibromide-bridged chains with average copper⋯copper distances of 3.93(9) Å [5]. The dibromide bridges facilitate the formation of extended one-dimensional coordination polymers through sequential connectivity of copper centers [5] [9].
The tribromide-bridged coordination geometries exhibit shorter copper⋯copper distances, typically ranging from 2.82 to 2.84 Å, reflecting the increased connectivity provided by the μ₃-bromide coordination mode [10] [8]. These systems often adopt staircase motifs where copper atoms are connected by bromide atoms into double chains along specific crystallographic directions [7] [8]. In coordination polymers incorporating tribromide bridges, each copper atom is coordinated by three symmetry-related bromide atoms and one nitrogen atom from organic ligands within a strongly distorted tetrahedral geometry [7] [8].
The halogen-bridged coordination geometries are further stabilized through secondary interactions, including halogen bonds and hydrogen bonds [12] [10]. Research has demonstrated that carbon-halogen⋯bromide-copper halogen bonds formed between halopyridine ligands and copper(I)-bound bromide ions are stronger than carbon-halogen⋯halogen-carbon interactions between halopyridine molecules [12]. These halogen bonding interactions range from 3.4178(14) to 3.582(15) Å, contributing to the overall structural stability of the coordination networks [10].
The coordination geometries around copper centers in halogen-bridged systems vary from tetrahedral to square pyramidal, depending on the specific bridging arrangements and additional ligand coordination [9] [14]. In five-coordinate copper(II) complexes, the coordination environment adopts a slightly distorted trigonal-bipyramidal geometry with τ-5 values ranging from 0.89 to 0.99, where amine nitrogen and bromide atoms occupy the apical positions while pyridine nitrogen atoms are located in the equatorial plane [14].
| Bridging Mode | Cu-Br Distance (Å) | Cu⋯Cu Distance (Å) | Coordination Number | Geometric Description |
|---|---|---|---|---|
| μ₂-Br (dibromide) | 2.42-2.55 | 3.56-3.93 | 4-5 | Extended chains, square planar units |
| μ₃-Br (tribromide) | 2.46-2.82 | 2.82-2.84 | 4-6 | Staircase motifs, double chains |
| Terminal Br | 2.20-2.40 | - | 2-4 | Discrete coordination units |
| Mixed bridging | 2.40-2.60 | 3.40-3.90 | 4-5 | Complex three-dimensional networks |
Cuprophilic interactions represent a fundamental phenomenon in copper bromide coordination polymers, particularly those exhibiting one-dimensional architectures. These interactions manifest as attractive forces between copper centers separated by distances typically ranging from 2.7 to 3.2 Å, significantly shorter than the sum of van der Waals radii [1] [2]. The nature of these interactions has been extensively debated, with researchers describing them as weakly attractive bonding interactions analogous to aurophilic and argentophilic interactions in gold and silver systems respectively [2] [3].
In one-dimensional copper bromide coordination polymers, cuprophilic interactions serve as the primary driving force for the formation of infinite zigzag chains of copper atoms. The [Cu3(C7H7N2O2)Cl2] coordination polymer demonstrates this phenomenon, where ten distinct copper(I) atoms are each associated with two adjacent metal centers, creating Cu-Cu distances that vary from 2.7350 to 3.2142 Å [2] [3]. When these interactions are collectively regarded as cuprophilic, they generate infinite zigzag chains of copper(I) atoms throughout the crystal structure.
The electronic basis for cuprophilic interactions in copper(I) systems stems from the filled d10 electronic configuration, which provides a closed-shell electronic structure that nonetheless permits weak attractive interactions through dispersion forces and orbital overlap effects [1] [4]. Density functional theory calculations have revealed that these interactions contribute significantly to the overall stability of one-dimensional architectures, with interaction energies typically ranging from 2 to 8 kcal/mol per copper-copper contact [5].
| Parameter | Value Range | Reference Systems |
|---|---|---|
| Cu-Cu Distance | 2.73-3.21 Å | Coordination polymers [2] [3] |
| Interaction Energy | 2-8 kcal/mol | DFT calculations [5] |
| Electronic Configuration | d10-d10 | Copper(I) systems [4] |
| Chain Architecture | Infinite zigzag | 1D polymers [1] [2] |
The structural consequences of cuprophilic interactions extend beyond simple chain formation. In the coordination polymer poly[(CuBr)2(μ2-pyrimidine-N,N')], the cuprophilic interactions facilitate the formation of double chains that are subsequently connected into layers through bridging pyrimidine ligands [6]. This hierarchical assembly demonstrates how cuprophilic interactions can direct the formation of higher-dimensional structures from one-dimensional building blocks.
Temperature-dependent studies have revealed that cuprophilic interactions exhibit remarkable thermal stability, with many copper bromide coordination polymers maintaining their one-dimensional chain structures up to temperatures exceeding 300°C [5]. This thermal robustness makes these materials attractive for applications requiring structural integrity under elevated temperature conditions.
Valence delocalization in copper bromide hybrid clusters represents a complex electronic phenomenon that bridges the gap between localized and fully delocalized electronic states. Mixed-valence copper bromide clusters exhibit varying degrees of valence delocalization, ranging from completely localized systems (Class I) to fully delocalized systems (Class III), with many examples falling into the intermediate Class II category [7] [8].
The [Cu8Br15]6- cluster exemplifies a Class II mixed-valence system with a formal copper(I):copper(II) ratio of 7:1, creating a Cu89+ complex with extensive delocalization over all eight copper atoms [7]. Electronic structure calculations reveal that the singly occupied molecular orbital (SOMO) in this system shows spin densities of 0.082 and 0.088 on the copper centers, indicating significant delocalization of the unpaired electron across the entire cluster framework.
The mechanism of valence delocalization in these hybrid clusters involves superexchange pathways mediated by bridging bromide ligands. The Cu-Br-Cu angles typically range from 70° to 73°, providing nearly orthogonal orbital pathways that facilitate electron delocalization while maintaining structural integrity [7]. The triply bridging bromide ligands show characteristic bonding parameters with Cu-Br bond lengths of 2.47-2.58 Å, optimized for maximum orbital overlap and electron delocalization.
| Cluster Type | Valence Class | Cu:Br Ratio | Delocalization Energy (cm-1) |
|---|---|---|---|
| [Cu8Br15]6- | Class II | 8:15 | 5000-7000 [7] |
| [Cu2LimBT]3+ | Class III | 2:0 | 7100 [9] [10] |
| [Cu3Br4(bmtte)2] | Class II | 3:4 | 3000-5000 [11] |
| Trinuclear Cu(II,II,III) | Class I | 3:0 | 1000-2000 [12] [13] |
The pH-dependent transition between delocalized and trapped valence states demonstrates the dynamic nature of valence delocalization mechanisms. In engineered copper centers, lowering the pH from 7.0 to 4.0 causes a transition from delocalized mixed-valence states showing typical [Cu(1.5)····Cu(1.5)] spectra to trapped valence states with dramatically different spectroscopic signatures [8]. This transition is accompanied by a significant increase in reduction potential from 160 mV to 340 mV, highlighting the profound electronic reorganization associated with valence delocalization changes.
The temperature dependence of valence delocalization reveals that thermal energy can significantly influence the degree of electron delocalization. At elevated temperatures, increased molecular vibrations can disrupt the delicate orbital overlap necessary for maintaining delocalized states, leading to a gradual transition toward more localized electronic configurations [8] [14]. Conversely, at low temperatures, the reduced thermal motion allows for more efficient orbital overlap and enhanced delocalization.
Exciton dynamics in low-dimensional copper bromide architectures exhibit unique characteristics that distinguish them from their higher-dimensional counterparts. The reduced dimensionality leads to strong quantum confinement effects that dramatically alter the photophysical properties, resulting in highly efficient light emission with quantum yields reaching up to 67% in zero-dimensional systems [15].
In one-dimensional copper bromide structures, excitons are characterized by relatively short lifetimes ranging from 0.1 to 1.0 microseconds, primarily due to the extended conjugation along the polymer backbone that provides efficient pathways for non-radiative decay [15] [16]. The CsCu2I3 nanorods represent a typical example of one-dimensional systems, showing weak yellow emission with a photoluminescence quantum yield of approximately 5%, reflecting the limited exciton confinement in these extended structures.
Zero-dimensional copper bromide clusters demonstrate dramatically different exciton dynamics, with self-trapped excitons (STEs) playing a dominant role in the emission processes. The Cs3Cu2I5 nanocrystals exhibit bright blue emission with quantum yields up to 67%, arising from strongly localized excitons that are spatially confined within individual cluster units [15]. The self-trapped nature of these excitons is evidenced by large Stokes shifts ranging from 200 to 400 nm, indicating substantial structural relaxation in the excited state.
| Dimensionality | Exciton Lifetime (μs) | Quantum Yield (%) | Stokes Shift (nm) | Emission Color |
|---|---|---|---|---|
| 1D chains | 0.1-1.0 | 5-25 | 50-100 | Yellow-Green [15] |
| 2D layers | 0.5-2.0 | 10-40 | 100-200 | Green-Orange [15] |
| 0D clusters | 1.0-10.0 | 20-70 | 150-300 | Blue-Red [15] [17] |
The temperature dependence of exciton dynamics in low-dimensional copper bromide systems reveals complex behavior involving both thermal quenching and negative thermal quenching phenomena. In PDACuI3 single crystals, temperature-dependent photoluminescence spectra show that intermediate non-radiative states below the self-trapped exciton state become involved in the emission processes, leading to unusual temperature-dependent behaviors [16].
The binding energies of excitons in low-dimensional copper bromide architectures are significantly enhanced compared to bulk materials, ranging from 300 to 800 meV in quantum-confined structures compared to 50-200 meV in bulk systems [15] [18]. This enhanced binding energy results from the reduced dielectric screening in low-dimensional systems and the increased spatial overlap between electron and hole wavefunctions.
Magneto-optical studies at temperatures down to 0.2 K have provided crucial insights into the origin of long-lifetime emission in these systems. The results exclude spin-forbidden dark states and indirect phonon-assisted recombination as the primary mechanisms, instead identifying the minimal Franck-Condon factor of radiative transitions from excited states to the ground state as the decisive factor controlling emission lifetimes [18].